molecular formula C7H10N2OS B3138965 1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL CAS No. 474461-19-3

1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL

Cat. No. B3138965
Key on ui cas rn: 474461-19-3
M. Wt: 170.23 g/mol
InChI Key: SAIKUHHTEDORHO-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Hydrogenate 1-(2-amino-thiazol-5-yl)-cyclobutanol (0.94 g, 5.52 mmol, 1.0 eq.) in trifluoroacetic acid (16 mL) in the presence of Pearlman's catalyst (0.16 g) under H2 (52 psi) for over night. Filter off the catalyst. Wash with methanol. Concentrate in vacuo. Add dichloromethane (100 mL) to the residue. Wash the organic layer with sodium bicarbonate (sat. 2×30 mL), aqueous saturated sodium chloride (2×20 mL) and water (2×30 mL). Dry the organic phase over MgSO4 and filter the drying reagent off. Concentrate in vacuo. Purify by column chromatography (0%→5% methanol in dichloromethane) to afford product (0.508 g, 60%). MS(ES), m/z 155 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:7]2(O)[CH2:10][CH2:9][CH2:8]2)=[CH:5][N:6]=1>FC(F)(F)C(O)=O.[OH-].[OH-].[Pd+2]>[CH:7]1([C:4]2[S:3][C:2]([NH2:1])=[N:6][CH:5]=2)[CH2:10][CH2:9][CH2:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
NC=1SC(=CN1)C1(CCC1)O
Step Two
Name
Quantity
16 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0.16 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off the catalyst
WASH
Type
WASH
Details
Wash with methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
WASH
Type
WASH
Details
Wash the organic layer with sodium bicarbonate (sat. 2×30 mL), aqueous saturated sodium chloride (2×20 mL) and water (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over MgSO4
FILTRATION
Type
FILTRATION
Details
filter the drying reagent off
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (0%→5% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.508 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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